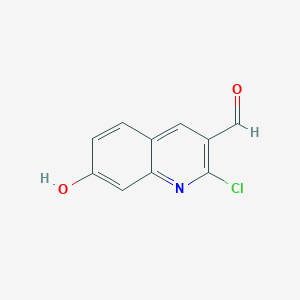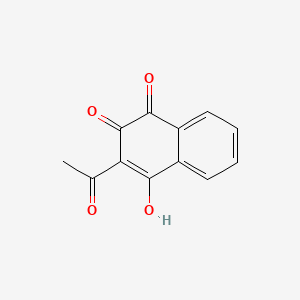
3-Acetyl-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetil-4-hidroxinaftaleno-1,2-diona es un derivado de la naftoquinona, una clase de compuestos orgánicos conocidos por sus diversas actividades biológicas y aplicaciones en varios campos. Este compuesto presenta un sistema de anillo de naftaleno con grupos funcionales acetilo e hidroxilo, lo que lo convierte en una molécula versátil en química orgánica sintética y química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Acetil-4-hidroxinaftaleno-1,2-diona generalmente implica el uso de 2-hidroxinaftaleno-1,4-diona (lawsone) como material de partida. Un método común incluye la reacción de lawsone con cloruro de acetilo en presencia de una base como piridina o ácido acético. La reacción se suele llevar a cabo bajo condiciones de reflujo para asegurar una conversión completa .
Métodos de producción industrial: En entornos industriales, la síntesis de 3-Acetil-4-hidroxinaftaleno-1,2-diona se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, mayores rendimientos y tiempos de reacción reducidos. Catalizadores como la L-prolina o la montmorillonita K-10 se pueden emplear para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: 3-Acetil-4-hidroxinaftaleno-1,2-diona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar derivados de quinona.
Reducción: Los grupos carbonilo se pueden reducir para formar derivados de hidroquinona.
Sustitución: El grupo acetilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Se suelen utilizar reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Formación de derivados de naftoquinona.
Reducción: Formación de derivados de hidroquinona.
Sustitución: Formación de varios derivados de naftoquinona sustituidos
Aplicaciones Científicas De Investigación
3-Acetil-4-hidroxinaftaleno-1,2-diona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se ha estudiado por sus potenciales propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha investigado por su papel en el desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
La actividad biológica de 3-Acetil-4-hidroxinaftaleno-1,2-diona se atribuye principalmente a su capacidad de interactuar con los sistemas redox celulares. El compuesto puede experimentar un ciclo redox, generando especies reactivas de oxígeno (ROS) que pueden inducir estrés oxidativo en las células. Este mecanismo es particularmente relevante en sus actividades anticancerígenas y antimicrobianas, donde las ROS generadas pueden dañar los componentes celulares, lo que lleva a la muerte celular .
Compuestos similares:
Lawsone (2-hidroxinaftaleno-1,4-diona): Un precursor en la síntesis de 3-Acetil-4-hidroxinaftaleno-1,2-diona.
Juglona (5-hidroxi-1,4-naftoquinona): Otro derivado de naftoquinona con actividades biológicas similares.
Naftazarina (5,8-dihidroxi-1,4-naftoquinona): Conocida por sus propiedades antioxidantes.
Singularidad: 3-Acetil-4-hidroxinaftaleno-1,2-diona destaca por su combinación única de grupos funcionales acetilo e hidroxilo, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso tanto en química sintética como medicinal .
Comparación Con Compuestos Similares
Lawsone (2-hydroxynaphthalene-1,4-dione): A precursor in the synthesis of 3-Acetyl-4-hydroxynaphthalene-1,2-dione.
Juglone (5-hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with similar biological activities.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant properties.
Uniqueness: this compound stands out due to its unique combination of acetyl and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
Número CAS |
2246-48-2 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O4/c1-6(13)9-10(14)7-4-2-3-5-8(7)11(15)12(9)16/h2-5,14H,1H3 |
Clave InChI |
LJPUDGBLAWNMSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
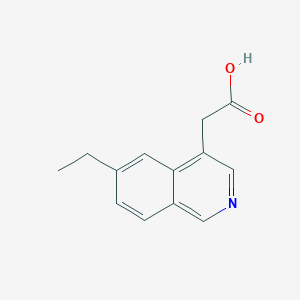
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
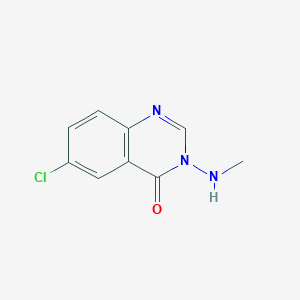
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
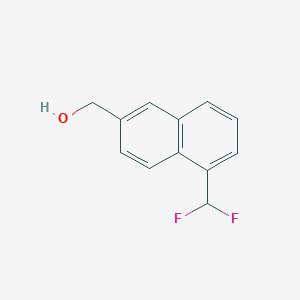
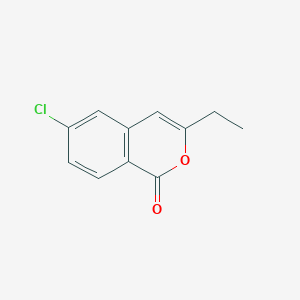
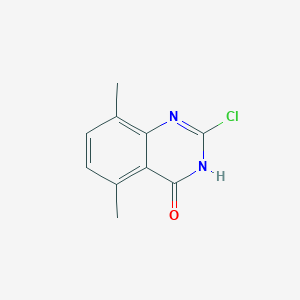
![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)


